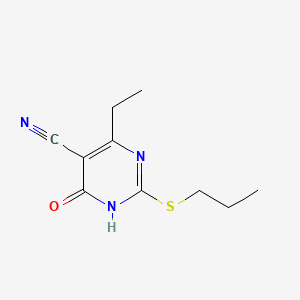![molecular formula C15H22N4O2S B3729025 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-dipropylacetamide](/img/structure/B3729025.png)
2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-dipropylacetamide
説明
2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-dipropylacetamide, also known as DPA-714, is a compound that belongs to the family of acetamides. It is a selective ligand for the translocator protein (TSPO), which is a mitochondrial protein that is involved in a variety of physiological and pathological processes. DPA-714 has attracted significant attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-dipropylacetamide is related to its ability to bind selectively to TSPO. TSPO is involved in a variety of physiological and pathological processes, including the regulation of cholesterol transport, apoptosis, and inflammation. By binding to TSPO, 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-dipropylacetamide can modulate these processes and affect cellular function.
Biochemical and Physiological Effects:
2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-dipropylacetamide has been shown to have a variety of biochemical and physiological effects, including the modulation of inflammation, oxidative stress, and cell death. In particular, 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-dipropylacetamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor alpha. It has also been shown to reduce oxidative stress and protect against cell death induced by various stimuli.
実験室実験の利点と制限
One of the main advantages of using 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-dipropylacetamide in lab experiments is its selectivity for TSPO. This allows researchers to study the role of TSPO in various biological processes with a high degree of specificity. However, one limitation of using 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-dipropylacetamide is its relatively low affinity for TSPO compared to other ligands. This can make it difficult to detect TSPO expression in certain tissues or under certain conditions.
将来の方向性
There are several potential future directions for research on 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-dipropylacetamide. One area of interest is the development of new imaging techniques that can detect TSPO expression with greater sensitivity and specificity. Another area of interest is the development of new therapeutic approaches that target TSPO in a variety of diseases, including neurodegenerative disorders and cancer. Additionally, further research is needed to better understand the role of TSPO in various physiological and pathological processes, and to identify new ligands that can modulate TSPO activity with greater potency and selectivity.
科学的研究の応用
2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-dipropylacetamide has been used in a variety of scientific research applications, including the study of neuroinflammation, neurodegeneration, and cancer. In particular, 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-dipropylacetamide has been shown to be a useful tool for imaging TSPO expression in vivo using positron emission tomography (PET). This has led to the development of new diagnostic and therapeutic approaches for a variety of diseases.
特性
IUPAC Name |
2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-4-7-19(8-5-2)13(20)10-22-15-17-12(6-3)11(9-16)14(21)18-15/h4-8,10H2,1-3H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAAQJOJADCBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CSC1=NC(=C(C(=O)N1)C#N)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B3728944.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B3728953.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3728978.png)
![methyl {[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetate](/img/structure/B3728982.png)

![4-ethyl-2-[(4-methylbenzyl)thio]-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3729004.png)
![4-ethyl-2-[(3-methylbenzyl)thio]-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3729011.png)
![2-[(3,4-dichlorobenzyl)thio]-4-ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3729014.png)
![2-[(3-bromobenzyl)thio]-4-ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3729019.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-isobutylacetamide](/img/structure/B3729029.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3729032.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B3729038.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B3729047.png)